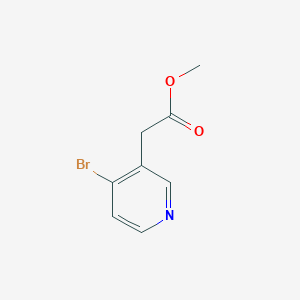
2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid, also known as 5-hydroxytryptophan, is a derivative of the amino acid tryptophan. It is a naturally occurring compound found in the seeds of the African plant Griffonia simplicifolia. This compound is a precursor to the neurotransmitter serotonin and is used in various therapeutic applications, including the treatment of depression, anxiety, and sleep disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid can be achieved through several methods. One common approach involves the hydroxylation of tryptophan using specific enzymes or chemical reagents. For example, the use of tryptophan hydroxylase, an enzyme that catalyzes the conversion of tryptophan to 5-hydroxytryptophan, is a biological method . Alternatively, chemical synthesis can be performed using reagents such as sodium nitrite and hydrochloric acid to introduce the hydroxyl group at the 5-position of the indole ring .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce tryptophan hydroxylase, which then converts tryptophan to 5-hydroxytryptophan. This method is preferred due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form quinones.
Reduction: The indole ring can be reduced under specific conditions to form dihydroindoles.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
Oxidation: Formation of 5-hydroxyindole-2,3-dione.
Reduction: Formation of 5-hydroxy-2,3-dihydroindole.
Substitution: Formation of 5-hydroxy-3-substituted indoles.
Applications De Recherche Scientifique
2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of various indole derivatives.
Biology: Studied for its role in serotonin biosynthesis and its effects on mood regulation.
Medicine: Used in the treatment of depression, anxiety, and sleep disorders due to its role as a serotonin precursor.
Industry: Employed in the production of dietary supplements aimed at improving mood and sleep quality
Mécanisme D'action
The primary mechanism of action of 2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid involves its conversion to serotonin. Once ingested, it crosses the blood-brain barrier and is decarboxylated by the enzyme aromatic L-amino acid decarboxylase to form serotonin. Serotonin then exerts its effects by binding to various serotonin receptors, influencing mood, sleep, and appetite .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tryptophan: The parent amino acid from which 2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid is derived.
Serotonin: The neurotransmitter produced from this compound.
Melatonin: A hormone synthesized from serotonin, involved in regulating sleep-wake cycles
Uniqueness
This compound is unique due to its dual role as both a metabolic intermediate and a therapeutic agent. Unlike tryptophan, it directly contributes to serotonin synthesis without the need for additional enzymatic steps. Compared to serotonin, it is more stable and can be administered orally as a supplement .
Propriétés
Formule moléculaire |
C11H12N2O3 |
|---|---|
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O3/c12-9(11(15)16)5-7-3-6-4-8(14)1-2-10(6)13-7/h1-4,9,13-14H,5,12H2,(H,15,16) |
Clé InChI |
MTBXENCFNQMOTM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)C=C(N2)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol](/img/structure/B13109928.png)

![6-Aminobenzo[e][1,2,4]triazine-3-carboxylic acid](/img/structure/B13109944.png)




![7-Bromo-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13109985.png)



![methyl 2-[(3S,5S)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetate](/img/structure/B13110005.png)


